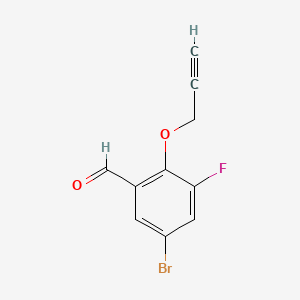
5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde is an aromatic compound with a complex structure that includes bromine, fluorine, and an alkyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of the prop-2-yn-1-yloxy group through an etherification reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogens like bromine (Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.
Aplicaciones Científicas De Investigación
5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, allowing for the tagging and tracking of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
- 3-Fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde
- 5-Bromo-3-fluoro-2-methoxybenzaldehyde
Uniqueness
5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the combination of bromine, fluorine, and an alkyne group in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C10H6BrFO2 |
|---|---|
Peso molecular |
257.06 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H6BrFO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h1,4-6H,3H2 |
Clave InChI |
NHQWBWDZQQGKNP-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C(C=C(C=C1F)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


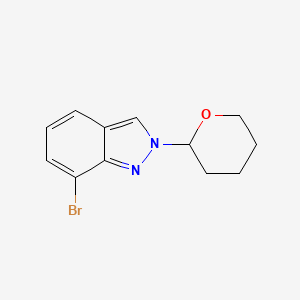
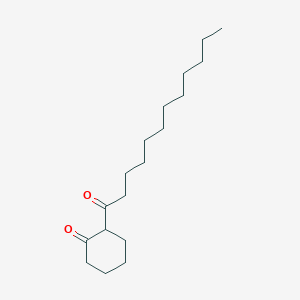
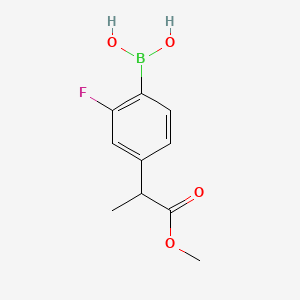
![2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13452170.png)
![3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13452173.png)
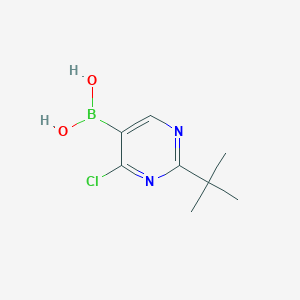
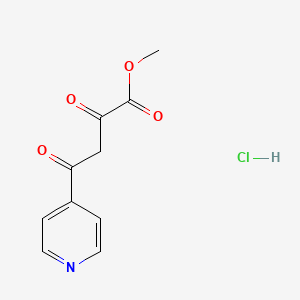
![6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride](/img/structure/B13452204.png)
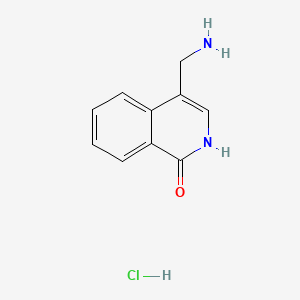

![tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B13452224.png)
![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid](/img/structure/B13452236.png)
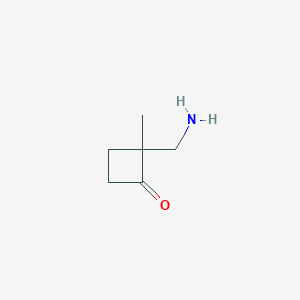
![Spiro[2.2]pentan-1-ol](/img/structure/B13452247.png)
